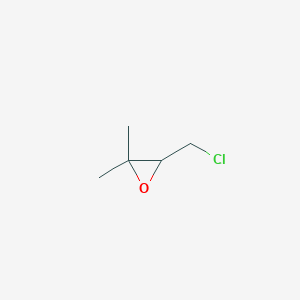![molecular formula C12H16ClNO3 B3057408 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide CAS No. 80364-88-1](/img/structure/B3057408.png)
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide” can be achieved through the reaction of 2-chloro-3,4-dimethoxyphenylacetone with ammonia or ethylamine . The reaction product is then subjected to hydrogenation or borohydride reduction to obtain the target product .Chemical Reactions Analysis
The compound has been used in the synthesis of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline and 3-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
A study by Baranovskyi et al. (2018) explored the synthesis of compounds similar to 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide. These compounds demonstrated significant antibacterial and antifungal activities. Such properties indicate potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).
Herbicidal Activity
The compound has been studied for its potential use in agriculture as a herbicide. For instance, a 2008 study highlighted the synthesis and herbicidal activity of a related compound, showing its effectiveness in controlling unwanted plant growth (Liu et al., 2008).
Organic Nonlinear Material
Research by Prabhu and Rao (2000) delved into the synthesis of N-(2-chlorophenyl)-(1-propanamide), a related compound, for use in organic electro-optic and non-linear optical materials. This highlights its potential applications in the field of photonics and electronics (Prabhu & Rao, 2000).
Interaction with Other Chemicals
Wills and Street (1988) conducted a study on propanil, a related compound, to understand its interaction with other chemicals and its effects on rice plants. Such studies are crucial for understanding the environmental impact and safe use of these compounds in agricultural settings (Wills & Street, 1988).
Antinociceptive Activity
A study by Önkol et al. (2004) investigated the antinociceptive (pain-relieving) activities of derivatives of a similar compound. This suggests potential applications in the development of new pain management drugs (Önkol et al., 2004).
Environmental Impact
Research by Perera et al. (1999) focused on the environmental impact of propanil, a similar compound, in wetland systems. Understanding the movement and retention of these compounds in the environment is crucial for assessing their ecological impact and guiding safe usage practices (Perera et al., 1999).
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide is currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that amides can act as both an acid and a base , which may influence its interaction with its targets.
Biochemical Pathways
It’s important to note that the compound’s structure suggests it may influence pathways involving aromatic compounds .
Eigenschaften
IUPAC Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-8(13)12(15)14-7-9-4-5-10(16-2)11(6-9)17-3/h4-6,8H,7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOXETBALUKUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=C(C=C1)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001187 | |
| Record name | 2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80364-88-1 | |
| Record name | Propanamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080364881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1H-Pyrrole, 2-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B3057346.png)
